Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure
Mechanism of Action
Target of Action
This compound is part of a larger class of thienopyridine derivatives, which have been studied for their biological and pharmacological activities . .
Mode of Action
Thienopyridine derivatives, in general, are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Thienopyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and a thieno compound, the reaction can proceed through a series of steps including halogenation, nucleophilic substitution, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered biological or chemical properties .
Scientific Research Applications
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: Its chemical stability and reactivity make it useful in the development of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c1-22-15(21)14-12(9-5-3-2-4-6-9)13-11(23-14)7-10(8-20-13)16(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZXAGTJFKXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.